1-Cyclohexyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea
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Overview
Description
1-Cyclohexyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea is a complex organic compound that features a unique combination of cyclohexyl, thieno[3,2-d]pyrimidine, and azetidinyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclizing 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The azetidinyl group is then introduced through a series of reactions involving azetidine derivatives and appropriate coupling agents .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Cyclohexyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit cytochrome bd oxidase, affecting the energy metabolism of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- Thieno[3,2-d]pyrimidin-4-ones
- Thieno[3,4-b]pyridine derivatives
- Azetidinyl ureas
Uniqueness: 1-Cyclohexyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity. The presence of the cyclohexyl group enhances its lipophilicity, while the thieno[3,2-d]pyrimidine and azetidinyl groups contribute to its potential as a versatile pharmacophore .
Properties
IUPAC Name |
1-cyclohexyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c22-16(19-11-4-2-1-3-5-11)20-12-8-21(9-12)15-14-13(6-7-23-14)17-10-18-15/h6-7,10-12H,1-5,8-9H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWYEZNOZBKHIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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